molecular formula C7H13N3 B2771321 2-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine CAS No. 1514209-05-2

2-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine

Cat. No.: B2771321
CAS No.: 1514209-05-2
M. Wt: 139.202
InChI Key: OWYRGIVGRVMLAG-UHFFFAOYSA-N
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Description

Pyrazoles are five-membered heterocyclic compounds that contain nitrogen . They are an important class of compounds for drug development and have attracted much attention due to their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in a molecule .


Chemical Reactions Analysis

Pyrazole derivatives have been known to exhibit various chemical reactions. For example, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, IR spectroscopy can provide information about the functional groups present in a molecule .

Scientific Research Applications

Polymer Modification

  • Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Hydrogels modified through condensation reactions with various amine compounds, including pyrazole derivatives, have shown increased swelling properties and thermal stability. These modifications enhance their potential for medical applications due to improved biological activities against both bacteria and fungi (Aly et al., 2015).

Ligand Synthesis for Metal Complexation

  • Synthesis of Pyrazole-Containing Chelating Agents : Pyrazole derivatives have been synthesized and shown to be effective chelating agents, forming complexes with various metals. These compounds are promising for applications in catalysis and material science (Driessen, 2010).
  • Electride Induced Synthesis of Ytterbium-Pyrazolate Networks : Demonstrates the formation of two-dimensional ytterbium-pyrazolate structures through electride-induced synthesis, highlighting the utility of pyrazole derivatives in constructing novel metal-organic frameworks (Müller‐Buschbaum et al., 2007).

Novel Chemical Structures with Potential Biological Activities

  • Synthesis and Characterization of Pyrazole Derivatives for Bioactivities : A study on the synthesis and structural evaluation of pyrazole derivatives has revealed their potential as pharmacophores for antitumor, antifungal, and antibacterial activities. The identification of these activities suggests significant implications for the design of new therapeutic agents (Titi et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For instance, some pyrazole derivatives have shown to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10μM concentration .

Future Directions

The future directions in the field of pyrazole derivatives are promising. They are being explored for their potential in the development of new drugs for various diseases .

Properties

IUPAC Name

2-(1,4-dimethylpyrazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-5-10(2)9-7(6)3-4-8/h5H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYRGIVGRVMLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514209-05-2
Record name 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-amine
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